molecular formula C5H8O3 B2857426 3-Hydroxytetrahydro-4H-pyran-4-one CAS No. 72250-01-2

3-Hydroxytetrahydro-4H-pyran-4-one

Cat. No.: B2857426
CAS No.: 72250-01-2
M. Wt: 116.116
InChI Key: AONISXKJRMECRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Pyranone Scaffolds in Chemical Biology

Pyranone scaffolds, which are six-membered heterocyclic rings containing an oxygen atom and a ketone group, are of significant interest in chemical biology. These structures are found in a variety of natural products and serve as privileged scaffolds in drug discovery. chemicalbook.com Their biological relevance stems from their ability to interact with various biological targets, exhibiting a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. chemicalbook.comfrontiersin.org The versatility of the pyranone ring allows for various substitutions, leading to a diverse library of compounds with distinct biological profiles. chemicalbook.com

Structural Classification within 4H-Pyran-4-one and Tetrahydropyranone Derivatives

The parent compound, 4H-pyran-4-one, also known as γ-pyrone, is an unsaturated heterocyclic ketone. smolecule.com Its derivatives are classified based on the nature and position of substituents on the pyranone ring. 3-Hydroxytetrahydro-4H-pyran-4-one belongs to the tetrahydropyranone subclass, indicating that the pyran ring is saturated. The presence of a hydroxyl group at the 3-position further classifies it as a hydroxypyranone. This hydroxyl group significantly influences the molecule's reactivity and biological activity compared to the unsubstituted tetrahydro-4H-pyran-4-one. smolecule.com Other related structures include 3-hydroxy-2-methyl-4H-pyran-4-one, which is an unsaturated and methylated analog.

Historical Context of 3-Hydroxypyranone Research

Research into hydroxypyranone derivatives has a rich history, driven by their presence in natural products and their potential as therapeutic agents. researchgate.net For instance, kojic acid, a naturally occurring hydroxypyranone, has been extensively studied for its chelating properties and use in various industries. chemicalbook.com The synthesis and reactivity of various hydroxypyranones have been a subject of interest for decades, with a focus on developing new synthetic methodologies and exploring their structure-activity relationships. researchgate.net Studies have systematically investigated the impact of different substituents on the pyranone core to modulate their biological and chemical properties. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxyoxan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-4-1-2-8-3-5(4)7/h5,7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONISXKJRMECRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation and Natural Occurrence of Hydroxypyranones

Discovery and Identification in Natural Sources

A prominent example of a hydroxypyranone derived from fungi is Kojic acid. researchgate.net This organic acid was first discovered in 1907 by Saito in Japan, who isolated it from the mycelium of the fungus Aspergillus oryzae growing on steamed rice. szu.czmdpi.com The name "kojic acid" was given to the compound by Yabuta in 1913, and its chemical structure was identified as 5-hydroxy-2-hydroxymethyl-4-pyranone. szu.czresearchgate.net

Kojic acid is a secondary metabolite produced by several species of fungi, particularly from the Aspergillus and Penicillium genera, through aerobic fermentation. researchgate.netresearchgate.netjptcp.com It can be produced from various carbohydrate sources. szu.cz Besides Aspergillus oryzae, other significant producers include Aspergillus flavus and Aspergillus parasiticus. mdpi.com In total, over 58 strains of the Aspergillus genus are known to secrete kojic acid. mdpi.comjptcp.com

Another example of a fungal metabolite is harzianic acid, produced by some strains of Trichoderma. nih.govresearchgate.net This compound is noted for its ability to chelate metals. nih.gov Fungi, in general, are known to produce various secondary metabolites, which can serve functions such as defense or communication. nih.gov

Table 1: Examples of Fungi Producing Hydroxypyranones

Fungus Name Compound Produced Reference
Aspergillus oryzae Kojic Acid szu.czmdpi.com
Aspergillus flavus Kojic Acid mdpi.com
Aspergillus parasiticus Kojic Acid mdpi.com
Penicillium species Kojic Acid jptcp.com
Acetobacter species Kojic Acid researchgate.net
Trichoderma species Harzianic Acid nih.govresearchgate.net

Hydroxypyranones are not limited to fungi and have also been identified in plants and other microorganisms. researchgate.netnih.gov For instance, a phytochemical analysis of the plant Asparagus racemosus revealed the presence of hydroxypyranone among its various compounds. derpharmachemica.com

Microorganisms, in general, are a rich source of bioactive molecules, including antioxidants. nih.gov The production of secondary metabolites is a strategy for microorganisms to enhance their growth or survival. nih.gov While specific examples of bacteria producing 3-hydroxytetrahydro-4H-pyran-4-one are not extensively detailed in the provided search results, the general capacity of microbes to produce a wide array of secondary metabolites is well-established. nih.gov

Table 2: Examples of Plant and Microbial Sources of Hydroxypyranones

Source Type Specific Example Compound Mentioned Reference
Plant Asparagus racemosus Hydroxypyranone derpharmachemica.com
Microorganism General Bioactive Molecules nih.gov

Biosynthetic Pathways and Proposed Mechanisms of Formation

The biosynthesis of hydroxypyranones can follow complex pathways. For kojic acid, despite its long history of study, its specific biosynthetic pathway remains not fully certain. mdpi.comjptcp.com It is understood to be a secondary metabolite, meaning it is not directly involved in the normal growth, development, or reproduction of the organism. researchgate.netnih.gov The formation is known to occur under aerobic conditions from various carbohydrate precursors. szu.cz

In a broader context, the synthesis of pyranone structures in nature can occur through various routes. For example, the Achmatowicz rearrangement is a known chemical reaction that can convert a furan (B31954) alcohol into a 6-hydroxypyran-3-one intermediate, which can then be further oxidized. nih.gov Another proposed mechanism for the formation of certain pyran derivatives involves the reaction of 4-hydroxy-6-methylpyridin-2(1H)-one with α,β-unsaturated aldehydes, leading to condensed pyran derivatives. researchgate.net

The biosynthesis of natural products is a key area of research, with pathways like the polyketide pathway and the shikimate pathway being responsible for a vast array of natural compounds. researchgate.netwiley-vch.de For some complex natural products containing a pyranone ring, such as the phomopsolides, synthetic strategies have been developed that mimic plausible biosynthetic steps. nih.gov The production of lactones, which share structural similarities with pyranones, in microorganisms often involves the β-oxidation of hydroxy fatty acids followed by spontaneous lactonization. mdpi.com While these general pathways provide a framework, the specific enzymatic steps for the formation of this compound in nature are not explicitly detailed in the provided results.

Synthetic Methodologies for this compound and its Analogs

The synthesis of this compound and its substituted analogs is a significant focus in organic chemistry due to the prevalence of the tetrahydropyran-4-one scaffold in numerous biologically active molecules and natural products. Various synthetic strategies have been developed to construct this core structure, ranging from classical condensation and cyclization reactions to more advanced stereoselective and one-pot cascade processes.

Synthesis and Characterization

The synthesis of 3-Hydroxytetrahydro-4H-pyran-4-one can be achieved through various organic reactions.

One established method involves the ozonolysis of 4-methylenepyrans followed by reduction with zinc powder and acetic acid. This approach provides a viable pathway to the target compound. The characterization of the synthesized product is typically performed using a combination of spectroscopic techniques as detailed in the section above.

Chemical Reactivity and Derivatization of the Pyranone Scaffold

Reactions of the Hydroxyl Group

The hydroxyl group in 3-Hydroxytetrahydro-4H-pyran-4-one is a key site for chemical modification, influencing the molecule's reactivity and enabling the introduction of various functional groups. smolecule.com Its nucleophilic nature allows it to participate in reactions such as acylation and alkylation. smolecule.com

Protection and Deprotection Strategies (e.g., Benzylation)

In multi-step syntheses, protecting the hydroxyl group is often necessary to prevent unwanted side reactions. thieme-connect.dehighfine.com The selection of a suitable protecting group is crucial and depends on its stability under various reaction conditions and the ease of its subsequent removal. uobaghdad.edu.iq

One common strategy for protecting the hydroxyl group in pyranone systems is benzylation. clockss.org The hydroxyl group can be converted to a benzyl (B1604629) ether, which is stable under many reaction conditions, including those involving strong bases, organometallics, and hydrides. uobaghdad.edu.iqorganic-chemistry.org The benzylation of a 3-hydroxy-4H-pyran-4-one can be achieved in high yield using benzyl chloride in the presence of a base like sodium hydride. clockss.org Deprotection, or the removal of the benzyl group to regenerate the hydroxyl group, can be accomplished by methods such as catalytic hydrogenolysis or by using concentrated hydrochloric acid in acetic acid. uobaghdad.edu.iqclockss.org

Other ether-forming protecting groups are also widely used for hydroxyl groups, each with its own specific conditions for introduction and cleavage. highfine.com

Protecting GroupProtection Reagents/ConditionsDeprotection Reagents/ConditionsReference
Benzyl (Bn)Benzyl chloride (BnCl), Sodium hydride (NaH)Catalytic Hydrogenolysis (H₂, Pd/C) or conc. HCl/AcOH uobaghdad.edu.iqclockss.org
Tetrahydropyranyl (THP)Dihydropyran (DHP), Acid catalyst (e.g., PPTS, TsOH)Aqueous acid (e.g., HOAc/THF/H₂O) highfine.com
Triphenylmethyl (Trityl, Tr)Trityl chloride (TrCl), Pyridine, DMAPAcidic conditions (e.g., TsOH/MeOH) or Catalytic Hydrogenolysis uobaghdad.edu.iq
Trimethylsilyl (TMS)Trimethylsilyl chloride (TMSCl), Base (e.g., Et₃N)TBAF or mild acid thieme-connect.de

Reactivity of the Ketone Carbonyl Functionality

The ketone at the C4 position is an electrophilic center, making it susceptible to attack by nucleophiles. smolecule.com This reactivity is fundamental to many derivatization strategies for the pyranone scaffold.

Nucleophilic Addition Reactions

The carbonyl group of the pyranone can undergo nucleophilic addition reactions. For instance, it can react with alcohols to form hemiketals or ketals. smolecule.com Another important reaction is hydrogenation, where a hydride nucleophile adds to the carbonyl carbon. Asymmetric hydrogenation of related tetrahydropyranone systems can produce derivatives with high enantioselectivity, often employing chiral catalysts based on rhodium or ruthenium. smolecule.com

Electrophilic Substitution Reactions

While direct electrophilic substitution at the carbonyl carbon is not typical, reactions at the adjacent α-carbons can occur. The ketone can enolize, creating a nucleophilic C=C double bond that can react with electrophiles. For instance, the bromination of pyranone precursors can yield dibromides, which are versatile intermediates for further functionalization. rsc.org Furthermore, cross-coupling reactions, such as the Suzuki reaction, can be used to introduce aryl groups at positions alpha to the carbonyl. This has been demonstrated in the synthesis of 5-aryl-4H-pyran-4-ones from 5-bromo-4H-pyran-4-one precursors using a palladium catalyst and an arylboronic acid. clockss.org

Transformations of the Pyran Ring System

The pyran ring itself can be chemically transformed, leading to significant structural modifications.

Photosensitized Oxygenation and Subsequent Reductions

A notable transformation of pyran systems involves photosensitized oxygenation. rsc.org Research has shown that the photosensitized oxygenation of a related compound, 5,6-dihydro-4-methyl-2H-pyran, in methanol, followed by reduction, yields allylic alcohols. rsc.orgrsc.org The ozonolysis of the resulting 4-methylenepyran intermediates, followed by a reduction step using zinc powder and acetic acid, successfully affords 3-hydroxytetrahydropyrans like this compound. rsc.orgrsc.org This multi-step process demonstrates a method for constructing the target hydroxylated pyranone ring system from a dihydropyran precursor. rsc.org

StepReactionReagents/ConditionsProduct TypeReference
1Photosensitized Oxygenation & ReductionO₂, Photosensitizer (e.g., Rose Bengal), light; then reductionAllylic Alcohols (e.g., 4-methylenepyrans) rsc.orgrsc.org
2Ozonolysis & Reductioni) O₃, CH₂Cl₂; ii) Zn, AcOH3-Hydroxytetrahydropyran-4-one rsc.orgrsc.org

Halogenation Reactions (e.g., Bromination)

The tetrahydropyran-4-one core can be subjected to halogenation, providing key intermediates for further synthesis. Bromination is a notable example of this transformation. Studies have shown that the bromination of a 3-hydroxytetrahydropyran-4-one derivative results in the formation of a dibromide compound. rsc.orgresearchgate.net This dibromide is a versatile intermediate that can be steered towards different products based on the reaction conditions. rsc.org

For instance, treating the dibromide intermediate with a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undecene (DBU) can lead to elimination reactions, yielding products such as a bromopyran and 3-acetoxy-4H-pyran-4-one. rsc.orgrsc.org Conversely, when the dibromide is reacted with silver acetate (B1210297) in acetic acid, the reaction proceeds differently, affording the bromopyran in excellent yield. rsc.orgresearchgate.net This highlights the tunability of the reaction pathway based on the choice of reagents.

Direct halogenation on the parent tetrahydro-4H-pyran-4-one scaffold is also possible. Electrophilic chlorination using reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) can be employed to introduce a chlorine atom at the 3-position, adjacent to the carbonyl group.

Table 1: Halogenation Reactions of Tetrahydropyranone Derivatives

Starting MaterialReagent(s)Product(s)YieldReference(s)
3-Hydroxytetrahydropyran-4-one derivative (14)BromineDibromide intermediate (16)Not specified rsc.org
Dibromide intermediate (16)1,8-Diazabicyclo[5.4.0]undecene (DBU)Bromopyran (17) and 3-Acetoxy-4H-pyran-4-one (18)Not specified rsc.orgresearchgate.net
Dibromide intermediate (16)Silver acetate, Acetic acidBromopyran (17)Excellent rsc.orgresearchgate.net
Tetrahydro-4H-pyran-4-oneSulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS)3-Chloro-tetrahydro-pyran-4-oneNot specified

Ring Rearrangements and Aromatization (e.g., Palladium-Catalyzed)

The pyranone scaffold is not static and can undergo significant structural changes through ring rearrangements and aromatization reactions. Palladium-catalyzed reactions are particularly effective for these transformations, enabling the construction of complex aromatic and heterocyclic systems from the saturated pyranone core. chemicalbook.com

One key transformation is the palladium-catalyzed oxidative aromatization of highly substituted tetrahydro-4H-pyran-4-ones, which leads to the formation of isochromanols. chemicalbook.com This process converts the saturated heterocyclic ring into an aromatic system, significantly increasing molecular complexity.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been successfully applied to functionalized pyranone systems. clockss.org For example, a 3-benzyloxy-5-bromo-2-methyl-4H-pyran-4-one can be coupled with an arylboronic acid in the presence of a palladium catalyst. clockss.org This reaction introduces an aryl group onto the pyranone ring. Subsequent removal of the protecting group can yield a 3-hydroxy-5-aryl-4H-pyran-4-one, demonstrating a powerful method for creating substituted, aromatic pyranone derivatives. clockss.org These reactions often proceed smoothly and are tolerant of various substituents on the coupling partner. clockss.org The general mechanism for these cross-coupling reactions involves an oxidative addition of the palladium(0) catalyst to the halo-pyranone, followed by transmetallation with the organoboron species, and concluding with a reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. libretexts.org

Table 2: Palladium-Catalyzed Reactions for Aromatization and Arylation

Starting MaterialReagent(s)CatalystProduct TypeReference(s)
Highly substituted tetrahydro-4H-pyran-4-onesOxidantPalladium catalystIsochromanols chemicalbook.com
3-Benzyloxy-5-bromo-2-methyl-4H-pyran-4-onePhenylboronic acid, Sodium carbonateTetrakis(triphenylphosphine)palladium(0)3-Benzyloxy-2-methyl-5-phenyl-4H-pyran-4-one clockss.org

Regioselective Functionalization and Substituent Effects on Reactivity

The reactivity and the site of chemical modification (regioselectivity) of the this compound ring are heavily influenced by the nature and position of existing substituents. smolecule.com Both steric and electronic effects play crucial roles in directing the outcome of chemical reactions. smolecule.com

The hydroxyl group at the 3-position and the ketone at the 4-position electronically influence the entire ring, creating specific sites that are more susceptible to nucleophilic or electrophilic attack. For instance, the presence of a methyl group on the pyranone ring can sterically hinder the approach of reagents to certain positions, thereby directing functionalization to less hindered sites. smolecule.com This effect is observed in the regioselectivity of nucleophilic attacks and in cyclization reactions. smolecule.com

The strategic placement of substituents is therefore a critical aspect in the synthesis of complex molecules derived from the pyranone scaffold, allowing for controlled and regioselective functionalization. rsc.org

Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules. For 3-Hydroxytetrahydro-4H-pyran-4-one, both proton (¹H) and carbon-13 (¹³C) NMR are used to analyze the specific chemical environment of each atom in the structure.

While detailed ¹H NMR data for this compound is not extensively published, analysis of its acetylated derivative, 3-Acetoxytetrahydro-4H-pyran-4-one, provides significant insight into the ring's proton environment. rsc.org The spectrum shows distinct signals for the acetate (B1210297) methyl group, the various methylene (B1212753) protons, and the proton at the C3 position. rsc.org The coupling constants, particularly for the proton at C3, are crucial for determining its axial or equatorial orientation within the pyran ring's chair conformation. rsc.org

¹H NMR Data for 3-Acetoxytetrahydro-4H-pyran-4-one in CDCl₃ rsc.org

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constants (J, Hz)
2.15Singlet (s)3HAcetoxy methyl protons (-OCOCH₃)-
2.62Multiplet (m)2HRing protons-
3.58Multiplet (m)2HRing protons-
4.23Multiplet (m)2HRing protons-
6.37Doublet of doublets (dd)1H3-axial proton (-CH-OAc)7.0 and 11.0

¹³C NMR spectroscopy is essential for identifying the carbon skeleton, including the carbonyl group and the methylene groups within the tetrahydropyran (B127337) ring. For related 4H-pyran-4-one derivatives, the carbonyl carbon of the pyranone ring typically appears in the range of δ 173–174 ppm. researchgate.net The remaining signals in the spectrum would correspond to the four methylene carbons and the hydroxyl-bearing methine carbon of the heterocyclic ring. This technique is routinely used alongside ¹H NMR to confirm the structures of newly synthesized pyranone compounds. researchgate.netnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of the hydroxyl (-OH) and carbonyl (C=O) groups. rsc.org The hydroxyl group appears as a broad band, indicative of hydrogen bonding, while the carbonyl stretch is sharp and strong, consistent with a ketone in a six-membered ring.

Characteristic IR Absorption Bands for this compound rsc.org

Frequency (cm⁻¹)Functional GroupDescription
3390Hydroxyl (O-H)Broad stretch, indicating hydrogen bonding
1720Carbonyl (C=O)Strong, sharp stretch, characteristic of a ketone

Mass Spectrometry (MS) Applications (e.g., ESI-MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental formula. For this compound, which has a molecular formula of C₅H₈O₃, the expected molecular weight is approximately 116.11 g/mol . Mass spectral analysis of its dimer showed a signal corresponding to the monomer at a mass-to-charge ratio (m/e) of 116. rsc.org Electrospray ionization mass spectrometry (ESI-MS) is a common technique used for the structural confirmation of various pyranone derivatives. researchgate.netnih.gov

Mass Spectrometry Data for this compound

TechniqueParameterValueReference
Mass SpectrometryMolecular Weight (Calculated for C₅H₈O₃)116.11 g/mol-
Mass SpectrometryObserved Monomer Mass (m/e) from Dimer116 rsc.org

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, oxygen) in a compound. This data is used to derive the empirical formula, which can then be compared to the molecular formula obtained from mass spectrometry. While data for the monomer is not directly provided in the searched literature, the elemental analysis of its crystalline dimer (C₁₀H₁₄O₅) was performed. rsc.org The results were in close agreement with the calculated values, thereby supporting the proposed structure. rsc.org This method is standard practice for the characterization of new pyranone compounds. researchgate.netnih.govresearchgate.net

Elemental Analysis Data for the Dimer of this compound (C₁₀H₁₄O₅) rsc.org

ElementCalculated (%)Found (%)
Carbon (C)51.751.2
Hydrogen (H)6.96.8

Advanced Spectroscopic Methods in Structural Elucidation

For complex structures or to unambiguously assign all signals in NMR spectra, advanced spectroscopic methods are employed. Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are particularly valuable. researchgate.net

COSY would be used to establish the connectivity between adjacent protons in the pyran ring.

HMQC would correlate each proton signal with the carbon signal to which it is directly attached.

HMBC would reveal longer-range correlations (over two to three bonds) between protons and carbons, helping to piece together the entire molecular structure and confirm the placement of the hydroxyl and carbonyl groups.

These advanced methods are crucial for the definitive structural determination of novel pyranone derivatives. researchgate.net

Computational and Theoretical Investigations of Pyranone Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for elucidating the intricacies of molecular structure, stability, and reactivity.

While direct DFT studies specifically on 3-Hydroxytetrahydro-4H-pyran-4-one are not extensively documented in publicly available literature, research on closely related substituted tetrahydropyranones and pyran systems provides a strong basis for understanding its electronic characteristics.

DFT calculations have been instrumental in understanding the mechanism and stereochemistry of reactions leading to tetrahydropyranone synthesis, such as the Petasis-Ferrier rearrangement. pku.edu.cn These studies reveal that the reaction to form the six-membered tetrahydropyranone ring is a concerted and asynchronous process. pku.edu.cn Furthermore, DFT has been employed to rationalize the stereochemical outcomes of such rearrangements. pku.edu.cn

For substituted tetrahydropyran-4-ones, DFT calculations using the B3LYP method with various basis sets (e.g., 6-31G(d) and 6-311+G(3df,2p)) have been used to determine stable conformations and calculate total energies and dipole moments. kaznu.kz These calculations help in understanding the geometry of the most stable conformers. kaznu.kz In studies of related 4-hydroxy-2H-pyran-2-one derivatives, DFT calculations have been used to investigate tautomerization and characterize intramolecular hydrogen bonding. scifiniti.com The location of HOMO and LUMO orbitals, which are crucial for determining reactivity, are often found to be on the pyran ring, indicating its central role in the molecule's chemical behavior. scifiniti.com

The reactivity of pyranone systems can be further characterized using reactivity descriptors derived from DFT, such as ionization energy, electron affinity, and chemical potential. scifiniti.com These parameters provide a quantitative measure of a molecule's propensity to undergo chemical reactions.

The conformational landscape of tetrahydropyran (B127337) rings is a critical determinant of their biological activity and reactivity. Theoretical calculations are essential for exploring the potential energy surfaces and identifying the most stable conformers.

For the parent compound, 3-hydroxytetrahydropyran, theoretical studies have identified multiple energy minima for both the axial and equatorial conformations of the hydroxyl group, with the relative stability influenced by intramolecular hydrogen bonding. acs.org Quantum-chemical calculations on 3,5-disubstituted tetrahydropyran-4-one and its oxime have been performed to determine the most stable conformations. kaznu.kzresearchgate.net These studies indicate that configurations allowing for the formation of intramolecular hydrogen bonds can be particularly stable. kaznu.kzresearchgate.net

The energetic profiles of these systems are influenced by the nature and position of substituents on the tetrahydropyran ring. For instance, in 3,5-dimethyleneoxytetrahydropyran-4-one oxime, the syn- and anti-isomers are found to be energetically equivalent. kaznu.kzresearchgate.net

Below is a table summarizing the types of data obtained from conformational analysis of related pyranone systems.

Parameter Description Example Finding for Related Systems
Stable ConformersThe lowest energy spatial arrangements of the molecule.The 3a5a configuration is the most stable conformer for 3,5-dimethyleneoxytetrahydropyran-4-one oxime due to intramolecular hydrogen bonds. kaznu.kzresearchgate.net
Total EnergiesThe calculated energy of each conformer.Used to determine the relative stability of different conformers. kaznu.kz
Dipole MomentsA measure of the polarity of the molecule.Calculated to understand the molecule's interaction with polar solvents and biological targets. kaznu.kz
Energetic EquivalenceDifferent isomers having similar energy levels.Syn- and anti-isomers of 3,5-dimethyleneoxytetrahydropyran-4-one oxime are energetically equivalent. kaznu.kzresearchgate.net

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are indispensable for studying the interactions of small molecules with biological macromolecules and for the rational design of new drugs.

For instance, in the development of 3-hydroxy-pyran-4-one derivatives as HIV integrase inhibitors, MD simulations have been used to refine the docked poses of the ligands and to assess the stability of the ligand-receptor complexes over time. frontiersin.org These simulations provide a dynamic picture of the interactions, revealing key hydrogen bonds and hydrophobic contacts that contribute to binding affinity. frontiersin.org

Structure-based drug design relies on the three-dimensional structure of the biological target to design and optimize ligands. This approach has been successfully applied to pyranone-containing compounds.

The general workflow for in silico structure-based design involving pyranone scaffolds often includes:

Protein Preparation : Preparing the 3D structure of the target protein, which may involve homology modeling if an experimental structure is unavailable. frontiersin.org

Docking Studies : Predicting the preferred binding orientation of the pyranone derivatives within the active site of the protein. frontiersin.org

Scoring and Ranking : Using scoring functions to estimate the binding affinity of the docked compounds and rank them for further investigation. frontiersin.org

This methodology has been applied to design novel 3-hydroxy-pyran-4-one derivatives as inhibitors of HIV integrase, where a homology model of the enzyme was used for docking studies. frontiersin.orgnih.gov

Combinatorial library design is a powerful in silico technique for exploring a vast chemical space by systematically combining different molecular fragments around a core scaffold. This approach accelerates the lead optimization process by generating a virtual library of derivatives with potentially improved properties.

In the context of pyranone-based drug discovery, combinatorial library design has been used to identify the most promising decorations for the 3-hydroxy-pyran-4-one scaffold. frontiersin.org By enumerating a library of potential derivatives and assessing their predicted binding affinities through docking, researchers can prioritize a smaller, more manageable set of compounds for synthesis and experimental testing. frontiersin.org This approach led to the identification of novel HIV integrase inhibitors with improved potency. frontiersin.org

The table below outlines the key steps and outcomes of a combinatorial library design approach for pyranone derivatives.

Step Description Outcome for Pyranone Systems
Scaffold SelectionChoosing the core molecular structure to be decorated.The 3-hydroxy-pyran-4-one scaffold was selected as the starting point for designing HIV integrase inhibitors. frontiersin.org
Fragment EnumerationDefining a set of chemical groups to be attached to the scaffold.Various amine fragments were computationally attached to the pyranone core. frontiersin.org
Virtual Library GenerationCreating a large set of virtual compounds by combining the scaffold and fragments.A library of potential 3-hydroxy-pyran-4-one derivatives was generated. frontiersin.org
In Silico ScreeningUsing computational methods like docking to predict the properties of the virtual compounds.The virtual library was screened against a model of HIV integrase to identify compounds with the best predicted binding. frontiersin.org
Hit SelectionSelecting a small number of promising compounds for synthesis and biological evaluation.Three representative compounds were shortlisted, synthesized, and tested, leading to the discovery of new inhibitors. frontiersin.org

In Silico Structure-Based Design Methodologies

Side Chain Hopping Techniques

Side chain hopping is a computational strategy used in drug design to explore a wide range of chemical substituents on a core scaffold to identify derivatives with improved binding affinity and other desirable properties. nih.govfrontiersin.org This technique is particularly valuable in lead optimization, where the goal is to enhance the potency and selectivity of a promising compound. frontiersin.org

In the context of pyranone systems, side chain hopping has been successfully applied to optimize 3-hydroxy-4-pyranone (HP) derivatives as inhibitors of HIV-1 integrase (IN). nih.govfrontiersin.org Starting with lead compounds identified from previous studies, researchers have utilized this method to replace existing hydrophobic side chains with a diverse library of aromatic and heteroaromatic fragments. nih.govfrontiersin.org For instance, in one study, the benzyl (B1604629) and phenethyl amine moieties of the initial compounds were systematically replaced with various amine fragments from a reagent library. nih.gov This process generated a combinatorial library of over 37,000 new compounds for each core structure, which were then computationally screened to identify candidates with the highest predicted binding affinity for the HIV-1 IN active site. nih.govfrontiersin.org

The effectiveness of this approach lies in its ability to rapidly explore a vast chemical space, leading to the identification of novel derivatives with significantly improved biological activity. nih.govfrontiersin.org

Quantum Polarized Ligand Docking (QPLD) Studies

Quantum Polarized Ligand Docking (QPLD) is an advanced computational method that enhances the accuracy of molecular docking simulations by incorporating quantum mechanical (QM) calculations. nih.govresearchgate.net Unlike classical docking methods that use pre-assigned, fixed partial charges on ligand atoms, QPLD calculates the ligand's charges in the electrostatic field of the protein target. nih.govschrodinger.com This "polarization" effect provides a more realistic representation of the electronic interactions between the ligand and the protein, which is especially critical when metal ions are present in the active site. nih.govresearchgate.net

QPLD studies have been instrumental in the development of 3-hydroxy-4-pyranone derivatives as HIV-1 integrase inhibitors. nih.govresearchgate.net The active site of HIV-1 integrase contains essential magnesium ions (Mg²⁺), making QPLD a particularly suitable method for studying ligand binding. nih.gov In these studies, the ligand atoms are treated at the QM level, while the protein and metal ions are described using a molecular mechanics (MM) force field. nih.gov This QM/MM approach allows for a more accurate prediction of binding poses and energies. researchgate.net

The QPLD workflow typically involves an initial docking of the ligands using a standard precision protocol, followed by the generation of QM-derived charges for the ligand in the context of the receptor's electrostatic field. nih.govschrodinger.com The ligands are then re-docked using these polarized charges, leading to a more refined and accurate prediction of the binding mode. schrodinger.com This methodology has been shown to be superior to standard docking protocols, providing more reliable results for identifying promising drug candidates. researchgate.net

Molecular Docking to Specific Protein Targets (e.g., Kinases)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to screen virtual libraries of small molecules against a specific protein target, such as a kinase, to identify potential inhibitors. nih.gov

In the context of pyranone derivatives, molecular docking has been employed to investigate their potential as anticancer agents by targeting kinases like the epidermal growth factor receptor (EGFR) tyrosine kinase and cyclin-dependent kinase 2 (CDK2). researchgate.netnih.gov For example, a series of synthesized pyranone derivatives were docked into the active site of the EGFR tyrosine kinase domain (PDB: 1M17) to understand their possible interactions and binding modes. researchgate.net The results of these docking studies, often expressed as a docking score in kcal/mol, help to rank the compounds based on their predicted binding affinity. researchgate.net

Similarly, 4H-pyran derivatives have been investigated as potential inhibitors of CDK2, a key regulator of the cell cycle that is often overexpressed in cancers like colorectal cancer. nih.gov Molecular docking simulations of these derivatives into the ATP binding pocket of CDK2 have provided insights into their mechanism of action, suggesting that they may block cell proliferation by inhibiting kinase activity. nih.gov These computational predictions can then guide the selection of compounds for experimental validation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the physicochemical properties or structural features (descriptors) that are most influential for a compound's activity, QSAR models can be used to predict the bioactivity of new, untested molecules. mdpi.comdovepress.com

QSAR studies have been applied to various pyranone derivatives to predict their biological activities, including antimicrobial and bronchodilatory effects. researchgate.netnih.gov For instance, a statistically significant QSAR model was developed for a series of 4H-pyrano[3,2-c]pyridine-3-carbonitriles to describe their bronchodilatory activity. nih.gov This model, which had a high correlation coefficient (R² = 0.824), was able to predict the activity of the compounds based on a set of calculated molecular descriptors. nih.gov

In another study, QSAR analysis was performed on a series of 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives to understand their antimicrobial activity against various microorganisms. researchgate.net The results indicated that topological parameters played a significant role in the antimicrobial activity of these compounds. researchgate.net The predictive power of these QSAR models allows for the rational design of new derivatives with potentially enhanced bioactivity. mdpi.com

Table 1: Example of QSAR Model for Bronchodilatory Activity of 4H-pyrano[3,2-c]pyridine-3-carbonitriles nih.gov

ParameterValue
Number of Compounds (N)41
Number of Descriptors (n)8
Correlation Coefficient (R²)0.824
Cross-validated R² (R²cv)0.724
F-statistic18.749
Standard Deviation (s²)0.0018

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Compound Optimization

In the process of drug discovery and development, it is crucial to evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. mdpi.com These properties determine the bioavailability and pharmacokinetic profile of a compound. In silico tools are now widely used to predict ADME properties early in the drug design process, helping to identify and optimize compounds with favorable drug-like characteristics. researchgate.net

For pyranone derivatives, computational tools like the SwissADME web platform have been used to predict their physicochemical and pharmacokinetic properties. nih.govresearchgate.net These predictions are often based on established rules like Lipinski's rule of five, which helps to assess the oral bioavailability of a compound. nih.gov For example, studies on certain 4H-pyran derivatives have predicted that they comply with Lipinski's rule and are expected to have good in vivo bioavailability. nih.gov

Kinetic and Thermodynamic Parameter Calculations for Reaction Mechanisms

Computational chemistry provides valuable insights into the mechanisms of chemical reactions by allowing for the calculation of kinetic and thermodynamic parameters. researchgate.net These calculations can help to understand the feasibility and rate of a reaction, as well as the stability of reactants, transition states, and products. arabjchem.org

Theoretical studies on pyranone systems have been conducted to investigate various reactions, such as the retro-Diels-Alder reaction. researchgate.net Using methods like Density Functional Theory (DFT), researchers can calculate parameters such as the activation energy (ΔE‡), activation Gibbs free energy (ΔG‡), and enthalpy of activation (ΔH‡). researchgate.net For example, theoretical investigations of the retro-Diels-Alder reaction of 4H-pyran have been carried out at the B3LYP/6–311 + G(d,p) level of theory to estimate these thermodynamic parameters. researchgate.net

Furthermore, computational methods can be used to study the kinetics of reactions involving pyranone derivatives. scispace.com For instance, the rate constants of reactions can be computed at different temperatures, and the effect of substituents on the reaction barrier can be evaluated. researchgate.net These theoretical calculations complement experimental studies and provide a deeper understanding of the underlying reaction mechanisms. researchgate.net

Research Applications and Future Directions

Pyranone Derivatives as Synthetic Building Blocks in Organic Chemistry

The pyranone scaffold, particularly hydroxylated derivatives like 3-hydroxytetrahydro-4H-pyran-4-one, serves as a fundamental building block in organic synthesis. smolecule.com Its inherent reactivity allows for the construction of more complex molecular architectures. The presence of the hydroxyl group enhances its reactivity, making it a valuable precursor for a variety of chemical transformations. smolecule.com

Applications in Natural Product Total Synthesis

Tetrahydropyran-4-ones are recurring motifs in numerous bioactive marine natural products. nih.gov The synthesis of these complex molecules often relies on the use of pyranone derivatives as key intermediates. For instance, the Prins cyclization, a powerful method for forming tetrahydropyran (B127337) rings, has been instrumental in the total synthesis of natural products like neopeltolide, exiguolide, and (-)-okilactomycin. nih.gov These syntheses showcase the utility of pyranone-based strategies in achieving stereoselective and efficient construction of the core structures of these biologically active compounds. nih.gov One notable method for preparing 3-hydroxytetrahydropyrans involves the ozonolysis of 4-methylenepyrans followed by reduction. rsc.org

Scaffold for Novel Chemical Entity Design in Drug Discovery

The pyranone ring system is a privileged scaffold in medicinal chemistry, frequently appearing in biologically active compounds. researchgate.net Its ability to be readily modified allows for the systematic exploration of structure-activity relationships, a cornerstone of drug discovery. researchgate.net Pyranone derivatives have been investigated for a wide range of therapeutic applications, including the development of antimicrobial, antiviral, and anticancer agents. smolecule.comiosrjournals.org

For example, derivatives of 3-hydroxy-pyran-4-one have been designed and synthesized as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. frontiersin.org In another study, novel pyranone-carbamate hybrids were developed as selective inhibitors of butyrylcholinesterase with anti-neuroinflammatory properties, showing potential for the treatment of Alzheimer's disease. nih.govsemanticscholar.org The 3-hydroxylpyranone skeleton, in particular, has been identified as a promising scaffold due to its anti-inflammatory, antioxidant, and neuroprotective properties, as well as its ability to cross the blood-brain barrier. nih.govsemanticscholar.org

Furthermore, specific derivatives of 3-hydroxytetrahydro-2H-pyran-2-one have been explored as positive allosteric modulators of the M1 muscarinic acetylcholine (B1216132) receptor, which is a target for treating cognitive disorders. A notable example is the development of PF-06767832, a potent and selective M1 positive allosteric modulator-agonist containing a 3-hydroxytetrahydro-2H-pyran-4-yl moiety, for potential use in treating cognitive deficits in diseases like schizophrenia and Alzheimer's disease. researchgate.net

Development of Chemical Probes for Investigating Biological Systems

Small molecule chemical probes are indispensable tools for elucidating the cellular functions of proteins and evaluating their therapeutic potential. nih.gov The development of selective probes is crucial to avoid misleading results from off-target effects. nih.gov The pyranone scaffold has been utilized in the creation of such probes. For instance, a diphenylurea scaffold, known to be present in kinase inhibitors, was the starting point for developing a selective chemical probe for SRPK3, a kinase implicated in breast cancer. nih.gov This highlights the potential of pyranone-related structures in the design of targeted tools for biological investigation.

Potential in Materials Science Research

While the primary focus of research on this compound and its derivatives has been in the life sciences, its versatile chemical nature suggests potential applications in materials science. The ability of the pyranone ring to be functionalized could be exploited to create novel polymers or materials with specific properties. However, dedicated research in this area appears to be limited based on currently available information.

Emerging Research Areas and Unexplored Mechanistic Pathways

The broad biological activities of pyranone derivatives suggest that there are still many unexplored avenues of research. The diverse pharmacological properties of natural and synthetic pyrones continue to inspire the discovery of new therapeutic agents. iosrjournals.org

Future research could focus on:

Exploring new therapeutic targets: The inherent bioactivity of the pyranone scaffold could be leveraged to design inhibitors for other enzymes or modulators of various receptors.

Investigating novel reaction mechanisms: The reactivity of this compound allows for the exploration of new synthetic methodologies and the discovery of unexpected reaction pathways.

Elucidating biosynthetic pathways: Understanding how organisms synthesize pyranone-containing natural products could provide valuable insights for biocatalysis and synthetic biology. chemicalbook.com

Q & A

Basic: What synthetic methodologies are established for 3-Hydroxytetrahydro-4H-pyran-4-one, and how can reaction conditions optimize yield?

Answer:
The synthesis of this compound derivatives often involves multi-step routes. For example, tetrahydro-4H-pyran-4-one, a structural analog, is synthesized via a two-stage process from 3-chloropropionyl chloride with a 45% overall yield . To introduce the hydroxyl group at position 3, hydroxylation strategies using oxidizing agents (e.g., mCPBA) or enzymatic catalysis are employed. Key parameters include:

  • Temperature control : 0–60°C for regioselectivity.
  • Catalysts : Palladium or ruthenium complexes enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Advanced: How can chemoselective functionalization avoid side reactions at the hydroxyl group?

Answer:
Protecting group strategies are critical. Silyl ethers (e.g., TBSCl) or acetyl groups temporarily shield the 3-hydroxy moiety, enabling selective halogenation or alkylation at other positions. For example:

  • Radical-mediated hydrodehalogenation at 80–100°C in THF/water mixtures preserves hydroxyl integrity .
  • Deprotection : Mild conditions (e.g., TBAF in THF) restore hydroxyl functionality with >90% recovery .

Basic: What spectroscopic techniques characterize this compound effectively?

Answer:

  • NMR Spectroscopy :
    • 1H NMR : Ring protons appear at δ 1.5–4.5 ppm; hydroxyl protons as broad peaks (δ 1.8–2.2 ppm).
    • 13C NMR : Carbonyl (C=O) at ~205 ppm .
  • IR Spectroscopy : Hydroxyl (3200–3600 cm⁻¹) and ketone (1700–1750 cm⁻¹) stretches .
  • HRMS : Validates molecular ions with <5 ppm accuracy .

Advanced: How to resolve contradictions in reported biological activities of analogs?

Answer:
Discrepancies often arise from impurities or stereochemical variations. Mitigation strategies include:

  • Batch Analysis : Compare HPLC purity (>98%) across studies .
  • Enantiomeric Resolution : Chiral columns (e.g., Chiralpak AD-H) isolate R/S isomers .
  • Orthogonal Assays : Validate activities in enzyme inhibition and cell viability models .
    Example: Neuroactivity contradictions were traced to residual DMSO in assays .

Basic: What safety protocols are recommended for laboratory handling?

Answer:

  • PPE : Nitrile gloves, safety goggles, and lab coats .
  • Ventilation : Use fume hoods during synthesis .
  • Spill Management : Absorb with vermiculite; dispose as hazardous waste .
  • First Aid : Rinse skin with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How can computational methods improve pharmacokinetic properties?

Answer:

  • Molecular Dynamics (MD) : Predict blood-brain barrier penetration (logBB) using AMBER force fields .
  • QSAR Models : Link Hammett σ values to metabolic stability (e.g., microsomal t1/2) .
  • Docking Studies : Glide XP scoring identifies optimal binding poses in kinases .
    Case Study: Replacing methyl with hydroxymethyl improved solubility 3-fold (logP 1.2 → 0.8) .

Basic: What are the key applications of this compound in bioactive molecule synthesis?

Answer:
Tetrahydropyranones serve as precursors for:

  • Antiviral Agents : Modifications at C3 enhance target binding .
  • Anticancer Derivatives : Fluorination at C4 improves cytotoxicity .
  • Neurological Probes : Stereochemical tuning affects dopamine receptor affinity .

Advanced: How to optimize reaction scalability without compromising stereochemistry?

Answer:

  • Flow Chemistry : Continuous reactors maintain temperature/pH consistency, reducing epimerization .
  • Catalyst Immobilization : Silica-supported palladium improves recyclability (5 cycles, <5% yield drop) .
  • In-line Analytics : PAT tools (e.g., FTIR) monitor enantiomeric excess in real-time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.